molecular formula C25H23NO6 B3223423 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid CAS No. 1217836-38-8

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B3223423
CAS No.: 1217836-38-8
M. Wt: 433.5 g/mol
InChI Key: DNZIXULKIJUDJI-DHIUTWEWSA-N
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Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a 2R,3R stereochemical configuration. Key features include:

  • Fmoc group: A common protecting group in solid-phase peptide synthesis (SPPS) due to its UV detectability and base-labile cleavage properties.
  • 2-hydroxy group: Enhances hydrophilicity and participates in hydrogen bonding.
  • 2-methoxyphenyl substituent: The methoxy group increases polarity compared to alkyl or halogenated aryl analogs.

Its molecular formula is C₂₅H₂₃NO₆, with a molecular weight of 433.45 g/mol (calculated). The compound’s applications span peptide synthesis, medicinal chemistry, and biochemical research, where stereochemical precision and substituent effects are critical .

Properties

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-21-13-7-6-12-19(21)22(23(27)24(28)29)26-25(30)32-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIXULKIJUDJI-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654610
Record name (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217836-38-8
Record name (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of amino acids and exhibits significant potential in various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure

The molecular formula of this compound is C24H25NO5C_{24}H_{25}NO_5, with a molecular weight of approximately 421.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Studies have shown that Fmoc derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • Case Study : A study on similar Fmoc derivatives indicated that they could inhibit the growth of breast cancer cells through modulation of the apoptotic pathway, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This can be particularly beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
    • Research Finding : In vitro studies revealed that treatment with Fmoc derivatives reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating a significant anti-inflammatory effect.
  • Antimicrobial Properties
    • Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity suggests potential applications in treating infections.
    • Data Table : Below is a summary of the antimicrobial activity against selected pathogens:
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Fmoc-A1Staphylococcus aureus32 µg/mL
Fmoc-A2Escherichia coli64 µg/mL
Fmoc-A3Pseudomonas aeruginosa128 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.

Scientific Research Applications

Peptide Synthesis

The compound serves as a key building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for protecting amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield. The use of Fmoc-protected amino acids facilitates the removal of protective groups under mild conditions, making it advantageous for sensitive compounds.

Drug Development

Research indicates that derivatives of this compound exhibit potential biological activity, which can be harnessed in drug development. For instance:

  • Anticancer Activity : Some studies suggest that modifications of Fmoc-amino acids can enhance the efficacy of anticancer agents by improving their solubility and bioavailability.
  • Antiviral Properties : Certain derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral drug development.

Structure-Activity Relationship (SAR) Studies

The ability to modify the side chains of this compound allows researchers to conduct SAR studies effectively. By altering the phenyl groups or introducing halogen substituents, scientists can evaluate how these changes affect biological activity and selectivity towards specific targets.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of Fmoc-protected amino acids, including derivatives similar to (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid). The findings indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting a viable pathway for developing new anticancer therapies .

Case Study 2: Antiviral Research

In another investigation reported in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several Fmoc-amino acid derivatives and tested their effects on viral replication in vitro. The results demonstrated that specific compounds significantly inhibited viral activity, highlighting their potential as antiviral agents .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-methoxyphenyl (2R,3R) C₂₅H₂₃NO₆ 433.45 High polarity, peptide synthesis
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-o-tolylpropanoic acid 2-methylphenyl (o-tolyl) (2S,3S) C₂₅H₂₃NO₄ 401.45 Lower polarity, solid-phase synthesis
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl (R) C₂₂H₁₇F₂NO₄ 397.37 Enhanced metabolic stability
(R)-3-Fmoc-amino-3-(2-trifluoromethylphenyl)propanoic acid 2-trifluoromethylphenyl (R) C₂₅H₂₀F₃NO₄ 455.43 High electronegativity, potential bioactivity
(S)-2-Fmoc-amino-3-(furan-2-yl)propanoic acid furan-2-yl (S) C₂₂H₁₉NO₅ 377.39 Heterocyclic moiety, drug discovery
(R)-2-Fmoc-amino-3-mercaptopropanoic acid mercapto (-SH) (R) C₁₈H₁₇NO₄S 343.40 Thiol reactivity, conjugation applications

Physicochemical Properties

  • Polarity : The target compound’s 2-methoxyphenyl group increases polarity compared to o-tolyl (methyl) or trifluoromethyl analogs, influencing solubility in aqueous-organic mixtures .
  • Reactivity : The hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for further functionalization, unlike analogs with inert substituents (e.g., methyl or trifluoromethyl) .
  • Stereochemical Impact : The (2R,3R) configuration ensures spatial alignment critical for enzyme recognition in peptide synthesis, whereas (2S,3S) or single-R/S analogs may exhibit divergent binding affinities .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-protected amino acid derivatives like this compound?

  • Methodological Answer : The synthesis typically involves reacting the amino acid precursor with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic medium. For example, in similar compounds, reactions are conducted in 1,4-dioxane with sodium carbonate (Na₂CO₃) at room temperature for 2–4 hours . Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) is recommended to isolate the product with >95% purity . Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional methods .

Q. How should researchers safely handle this compound given its GHS hazards?

  • Methodological Answer : The compound’s GHS classification includes acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization . Always use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in inert, light-protected containers at room temperature . In case of exposure, follow P305+P351+P338 protocols (e.g., rinse eyes for 15 minutes with water) and consult a poison control center .

Q. What are the key steps for verifying the compound’s stereochemical purity?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm configurations via ¹H-NMR coupling constants (e.g., vicinal JJ-values for hydroxy groups) and compare with literature data for analogous Fmoc-protected derivatives .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer : Replace the 2-methoxyphenyl group with halogenated (e.g., 3,5-difluorophenyl) or electron-withdrawing substituents (e.g., nitro groups) to modulate bioactivity. Evidence from analogs shows that fluorination enhances metabolic stability, while bulky groups (e.g., trityl-protected imidazole) improve target binding . Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like proteases or kinases .

Q. How do researchers resolve contradictions in bioactivity data between structurally similar compounds?

  • Methodological Answer : Cross-validate assays (e.g., SPR for binding affinity vs. cellular viability tests) to rule out assay-specific artifacts. For example, a compound with a 2-bromophenyl group may show higher in vitro potency but poor solubility, leading to discrepancies in cell-based studies . Adjust experimental conditions (e.g., use DMSO/PBS co-solvents) to maintain solubility without compromising activity .

Q. What advanced techniques are used to characterize decomposition products during storage?

  • Methodological Answer : Employ LC-MS with electrospray ionization (ESI) to detect hydrolysis products (e.g., free Fmoc group or carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH for 6 months) combined with FT-IR can identify moisture-sensitive degradation pathways . Store the compound under argon with desiccants (e.g., silica gel) to minimize hydrolysis .

Q. How can microwave-assisted synthesis improve yields in large-scale production of this compound?

  • Methodological Answer : Microwave irradiation (100–150 W, 80–100°C) reduces reaction times from 12 hours to 2–3 hours for Fmoc protection steps. Scale-up protocols using continuous-flow reactors (e.g., 50 mL/min flow rate) achieve >80% yield with <5% epimerization, verified by chiral GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

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